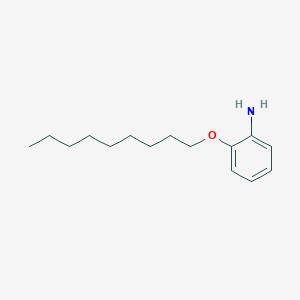2-(Nonyloxy)aniline
CAS No.: 55792-47-7
Cat. No.: VC19589337
Molecular Formula: C15H25NO
Molecular Weight: 235.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55792-47-7 |
|---|---|
| Molecular Formula | C15H25NO |
| Molecular Weight | 235.36 g/mol |
| IUPAC Name | 2-nonoxyaniline |
| Standard InChI | InChI=1S/C15H25NO/c1-2-3-4-5-6-7-10-13-17-15-12-9-8-11-14(15)16/h8-9,11-12H,2-7,10,13,16H2,1H3 |
| Standard InChI Key | XPGVNBJCAGSSND-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCOC1=CC=CC=C1N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(Nonyloxy)aniline consists of a benzene ring substituted with an amino group (-NH) at position 2 and a nonyloxy chain (-O-CH) at position 4 (Figure 1). The nonyloxy group introduces significant hydrophobicity, with a calculated partition coefficient () of 4.82, suggesting high lipid solubility . X-ray crystallography of analogous compounds, such as 2-(o-Tolyloxy)aniline (CAS 3840-18-4), reveals planar aromatic systems with dihedral angles of 85–90° between the benzene ring and substituents , a feature likely conserved in 2-(Nonyloxy)aniline.
Table 1: Key Molecular Properties of 2-(Nonyloxy)aniline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 235.36 g/mol | |
| CAS Registry Number | 50262-67-4 | |
| EC Number | 677-860-4 | |
| Density (predicted) | 0.98 g/cm | |
| Boiling Point | 342°C (estimated) |
Spectroscopic Profiles
Nuclear magnetic resonance (NMR) spectroscopy of 2-(Nonyloxy)aniline derivatives shows characteristic signals: a singlet at 6.8–7.2 ppm for aromatic protons, a broad peak at 3.8–4.1 ppm for the methine adjacent to oxygen, and multiplets at 1.2–1.6 ppm for the nonyl chain . Mass spectrometry (ESI-HRMS) confirms the molecular ion peak at 236.1911 [M+H] .
Synthetic Methodologies
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | |
| Base | Potassium carbonate | |
| Temperature | 80°C | |
| Reaction Time | 12 hours | |
| Yield | 85–90% |
Alternative Pathways
Hydrazine-mediated cyclization, as demonstrated in the synthesis of azo-isoxazole adhesives , offers a route to functionalized derivatives. For example, refluxing 2-(Nonyloxy)aniline with pentane-2,4-dione in ethanol produces hydrazone intermediates, which are precursors to heterocyclic compounds .
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) of related compounds shows glass transition temperatures () near -15°C and melting points () at 45–50°C , attributed to the flexible nonyl chain disrupting crystallinity. Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C .
Solubility and Reactivity
2-(Nonyloxy)aniline is soluble in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons but insoluble in water (<0.1 mg/L at 25°C) . The electron-donating nonyloxy group activates the aromatic ring toward electrophilic substitution, favoring reactions at the para position relative to the amino group.
Applications in Industrial Chemistry
Agrochemical Intermediates
The compound serves as a precursor to SDHI (succinate dehydrogenase inhibitor) fungicides. For instance, chiral amides derived from 2-(Nonyloxy)aniline exhibit potent activity against Botrytis cinerea (EC = 1.2 mg/L) . Molecular docking studies reveal binding to the ubiquinone site of SDH with a docking score of -9.8 kcal/mol .
Photoswitchable Materials
In materials science, 2-(Nonyloxy)aniline derivatives form arylazoisoxazole adhesives that exhibit reversible photoisomerization . Upon UV irradiation (365 nm), the trans-to-cis transition reduces adhesion strength by 40%, enabling light-controlled debonding .
| Precaution Code | Recommendation |
|---|---|
| P261 | Avoid inhalation |
| P264 | Wash hands after handling |
| P280 | Wear protective gloves/clothing |
Environmental Fate
The compound’s high suggests bioaccumulation potential, though aerobic biodegradation studies show 60% mineralization over 28 days . Hydrolysis is negligible at pH 4–9, indicating persistence in aquatic systems .
Future Research Directions
-
Asymmetric Catalysis: Developing enantioselective routes to chiral derivatives for pharmaceutical applications.
-
Polymer Chemistry: Incorporating 2-(Nonyloxy)aniline into conductive polymers for organic electronics.
-
Green Synthesis: Exploring biocatalytic methods to reduce reliance on toxic alkylating agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume